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Ceftazidime-d5 (90per cent)

Cat. No.: B1159623
M. Wt: 551.61
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Description

Significance of Stable Isotope Labeling in Modern Chemical Biology and Pharmaceutical Science

Isotopic labeling is a technique that involves the incorporation of isotopes into molecules to trace and study chemical and biological processes. musechem.com Isotopes are variants of an element that have the same number of protons but a different number of neutrons, leading to different atomic masses. musechem.com This technique is a cornerstone of modern pharmaceutical research, providing deep insights into the behavior of drugs within biological systems. musechem.com By replacing an atom within a molecule with its heavier, non-radioactive (stable) isotope, scientists can track the molecule's journey and fate without significantly altering its chemical properties. musechem.com

Stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are frequently used. diagnosticsworldnews.comcreative-proteomics.com Their application is crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. musechem.comnih.gov In the field of metabolomics, which involves the system-wide study of metabolites, stable isotope labeling is invaluable for elucidating metabolic pathways and fluxes. silantes.comnih.gov Furthermore, these labeled compounds are essential in quantitative analysis, often serving as internal standards in mass spectrometry (MS) to improve the accuracy and reproducibility of measurements by correcting for variations during sample processing and analysis. diagnosticsworldnews.comnih.gov This precise quantification is vital for drug discovery, development, and toxicology studies. nih.gov

Table 1: Common Stable Isotopes in Pharmaceutical Research

Isotope Natural Abundance (%) Application Areas
Deuterium (²H) 0.015 Metabolic studies, altering pharmacokinetic properties, internal standards for MS. musechem.comresearchgate.net
Carbon-13 (¹³C) 1.1 NMR spectroscopy for structure elucidation, metabolic pathway analysis. musechem.comsilantes.com
Nitrogen-15 (¹⁵N) 0.37 Protein and nucleic acid studies, metabolic research. creative-proteomics.comsilantes.com

Overview of Ceftazidime (B193861) and its Role in Antimicrobial Research

Ceftazidime is a broad-spectrum, third-generation cephalosporin (B10832234) antibiotic. drugbank.comnih.gov Cephalosporins belong to the β-lactam class of antibiotics and act by inhibiting the enzymes responsible for bacterial cell wall synthesis, specifically penicillin-binding proteins (PBPs). drugbank.com This action disrupts cell wall integrity, ultimately leading to bacterial cell death. drugbank.com

Ceftazidime exhibits potent activity against a wide range of Gram-negative bacteria and is particularly notable for its effectiveness against Pseudomonas aeruginosa, an opportunistic pathogen that can cause severe infections and often exhibits resistance to multiple drugs. drugbank.comnih.govmdpi.com It is also active against many Enterobacteriaceae species, including those that produce β-lactamase enzymes, which can inactivate many other β-lactam antibiotics. nih.govmedchemexpress.com Due to its broad-spectrum activity and resistance to many β-lactamases, ceftazidime is a significant tool in antimicrobial research and is used to study bacterial resistance mechanisms and evaluate new antimicrobial strategies. mdpi.comsemanticscholar.orgresearchgate.net The rise of multidrug-resistant (MDR) bacteria makes the ongoing study of established antibiotics like ceftazidime critical. semanticscholar.org

Table 2: Profile of Ceftazidime

Property Description
Drug Class Third-generation cephalosporin, β-lactam antibiotic. drugbank.comnih.gov
Mechanism of Action Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). drugbank.com
Spectrum of Activity Broad-spectrum, with strong activity against Gram-negative bacteria, including Pseudomonas aeruginosa and Enterobacteriaceae. drugbank.commedchemexpress.com

| Research Significance | Used in studies of antimicrobial resistance, development of new β-lactamase inhibitors, and as a comparator agent for new antibiotics. mdpi.comsemanticscholar.orgnih.gov |

Rationale for Deuterium Incorporation in Ceftazidime for Research Applications

The incorporation of deuterium, a stable isotope of hydrogen, into the ceftazidime molecule to create Ceftazidime-d5 serves several key research purposes. medchemexpress.commedchemexpress.com Deuterium-labeled compounds are valuable tools in metabolic analysis, allowing the movement of individual atoms to be tracked and quantified. medchemexpress.com

One primary reason for deuteration is its application as an internal standard for bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net Since Ceftazidime-d5 has a higher mass than its non-labeled counterpart but exhibits nearly identical chemical and chromatographic properties, it can be added to biological samples in a known quantity. This allows for precise quantification of the unlabeled drug by correcting for any loss during sample extraction or fluctuations in the instrument's signal.

Another significant rationale stems from the "kinetic isotope effect" (KIE). researchgate.net The bond between carbon and deuterium (C-D) is stronger and requires more energy to break than the corresponding carbon-hydrogen (C-H) bond. google.comselvita.com If a C-H bond is broken during a key step in the drug's metabolism, replacing hydrogen with deuterium at that specific site can slow down the metabolic process. gabarx.comnih.gov This modification can be used in research to:

Probe Metabolic Pathways: By observing how deuteration at specific positions affects the rate and profile of metabolite formation, researchers can identify the sites on the molecule that are vulnerable to metabolic breakdown. researchgate.netgabarx.com

Investigate Drug-Drug Interactions: Understanding a drug's metabolic pathways is crucial for predicting potential interactions with other co-administered drugs. selvita.com

Enhance Metabolic Stability: In drug development, selective deuteration can be explored as a strategy to improve a drug's pharmacokinetic profile by reducing its rate of clearance. gabarx.comnih.gov

Ceftazidime-d5, with five deuterium atoms, is specifically designed for these advanced research applications, providing a stable, non-radioactive tool for highly sensitive and accurate analytical and metabolic investigations. medchemexpress.comgoogle.com

Table 3: Comparison of Protium (¹H) and Deuterium (²H)

Property Protium (Hydrogen) Deuterium Implication for Research
Symbol H D or ²H D is used to denote a labeled site.
Composition 1 proton, 1 electron 1 proton, 1 neutron, 1 electron Increased mass with minimal change in chemical properties. gabarx.com
Atomic Mass (amu) ~1.0 ~2.0 Allows for separation and detection by mass spectrometry. gabarx.com
Bond Strength (e.g., C-X) C-H C-D (Stronger) Leads to the kinetic isotope effect, slowing metabolic reactions involving C-H bond cleavage. google.comselvita.com

| Radioactivity | None (Stable) | None (Stable) | Safe for use in a wide range of in vitro and in vivo studies without radiological concerns. gabarx.comnih.gov |

Properties

Molecular Formula

C₂₂H₁₇D₅N₆O₇S₂

Molecular Weight

551.61

Synonyms

1-[[(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridine-d5;  Biotum-d5;  Ceftacidin-d5;  Fortam-d5;  Fortaz-d5;  Fortum-d5;  GR 20263-d5;  Modacin-

Origin of Product

United States

Synthesis and Comprehensive Characterization of Deuterated Ceftazidime Derivatives

Synthetic Pathways for Deuterium (B1214612) Incorporation into Ceftazidime (B193861)

The introduction of deuterium into the ceftazidime molecule requires a strategic synthetic approach to ensure the label is placed at specific, metabolically stable positions and to achieve high isotopic enrichment.

Strategies for Site-Specific Deuteration

The synthesis of deuterated ceftazidime, such as Ceftazidime-d5 or Ceftazidime-d6, often starts from commercially available labeled starting materials. nih.gov For Ceftazidime-d5, the deuterium atoms are typically incorporated into the pyridinium (B92312) moiety of the molecule. nucleosyn.com This is because the C-H bonds on the pyridine (B92270) ring are not generally susceptible to metabolic cleavage in ceftazidime, ensuring the stability of the isotopic label during biological processing.

A common strategy involves the use of deuterated pyridine (pyridine-d5) as a key reagent. The synthesis would proceed by first constructing the core cephalosporin (B10832234) structure without the pyridine group. In the final steps, this intermediate is reacted with pyridine-d5 (B57733) to form the desired Ceftazidime-d5. This late-stage introduction of the deuterated component is an efficient method to maximize the incorporation of the expensive isotopic reagent.

Alternative methods for site-selective deuteration include catalytic hydrogen-deuterium exchange reactions. juniperpublishers.com Metal catalysts such as silver or platinum can facilitate the exchange of hydrogen atoms for deuterium on aromatic heterocycles. nih.gov These methods can be optimized to target specific C-H bonds based on their acidity and steric accessibility. nih.gov

Reaction Conditions and Optimization for Deuterated Yields

Optimizing reaction conditions is critical for maximizing the yield and isotopic purity of the final product. Key parameters that are manipulated include the choice of solvent, reaction temperature, and the equivalents of the deuterating agent.

When using deuterated pyridine, the reaction is typically carried out in a suitable aprotic solvent to prevent any unwanted H-D exchange. The temperature and reaction time are carefully controlled to ensure complete reaction without causing degradation of the sensitive β-lactam core of the cephalosporin.

In catalytic deuteration methods, the choice of catalyst and ligand is paramount. nih.gov The reaction may be performed using deuterium oxide (D₂O) as an inexpensive deuterium source. juniperpublishers.commdpi.com Optimization studies would focus on finding the ideal catalyst loading, temperature, and pressure to drive the deuteration to completion while maintaining the structural integrity of the ceftazidime molecule. mdpi.com The progress of the reaction and the yield of the deuterated product are typically monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). uobaghdad.edu.iq

Isotopic Enrichment and Chemical Purity Assessment of Ceftazidime-d5 (e.g., 90% purity)

Following synthesis, a rigorous characterization is necessary to confirm the identity, isotopic enrichment, and chemical purity of Ceftazidime-d5. A combination of advanced spectroscopic and chromatographic techniques is employed for this purpose. rsc.org

Advanced Spectroscopic Techniques for Isotopic Purity Confirmation (e.g., High-Resolution Mass Spectrometry, Nuclear Magnetic Resonance)

High-Resolution Mass Spectrometry (HRMS) is a primary tool for determining isotopic enrichment. rsc.org By providing a highly accurate mass measurement, HRMS can distinguish between the unlabeled ceftazidime and its deuterated isotopologues. The mass spectrum of Ceftazidime-d5 will show a molecular ion peak that is approximately 5 mass units higher than that of the unlabeled compound. nih.gov The relative intensities of the peaks corresponding to the unlabeled (d0), partially deuterated (d1-d4), and fully deuterated (d5) species are used to calculate the percentage of isotopic enrichment. rsc.org For a product with 90% isotopic purity, the d5 peak would be the most abundant, with the sum of the other isotopologues constituting the remaining 10%.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and can confirm the specific sites of deuteration. rsc.orgnih.gov In a ¹H NMR spectrum of Ceftazidime-d5, the signals corresponding to the protons on the pyridine ring would be significantly diminished or absent, confirming successful deuteration at these positions. Conversely, a ²H (Deuterium) NMR spectrum would show signals at the chemical shifts corresponding to the deuterated positions, providing direct evidence of deuterium incorporation. sigmaaldrich.comrsc.org The integration of the residual proton signals in ¹H NMR can also be used to estimate the level of isotopic enrichment. sigmaaldrich.com

Illustrative Spectroscopic Data for Ceftazidime-d5 (90% Purity)

TechniqueParameterExpected Observation for Ceftazidime-d5 (90% Purity)
High-Resolution Mass Spectrometry (HRMS)Molecular Ion Peak (m/z)Predominant peak at [M+H]⁺ ≈ 552.1 g/mol, corresponding to C₂₂H₁₈D₅N₆O₇S₂⁺. Minor peaks for d0 to d4 isotopologues.
¹H NMRSignal IntegrationSignals for pyridine protons significantly reduced (approx. 10% of expected intensity for fully protiated compound). Other signals remain intact.
²H NMRSignal PresenceSignals appear in the aromatic region corresponding to the chemical shifts of the pyridine ring positions.

Chromatographic Methods for Chemical Purity Determination

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of pharmaceutical compounds, including Ceftazidime-d5. nih.govresearchgate.netasianpubs.org The method separates the main compound from any impurities, such as starting materials, byproducts of the synthesis, or degradation products. tsijournals.com

A typical HPLC method for ceftazidime analysis utilizes a reversed-phase C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile. nih.govresearchgate.net Detection is commonly performed using a UV detector at a wavelength where ceftazidime has strong absorbance, typically around 255 nm. nih.gov The chemical purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a product specified as having 90% chemical purity, the peak corresponding to Ceftazidime-d5 would represent 90% of the total peak area.

Representative HPLC Purity Data for Ceftazidime-d5

Peak IDRetention Time (min)Area (%)Identity
12.53.0Impurity A (e.g., starting material)
24.890.0Ceftazidime-d5
36.25.0Impurity B (e.g., degradation product)
47.12.0Impurity C (e.g., other byproduct)

Advanced Analytical Methodologies Employing Ceftazidime D5 As an Internal Standard

Theoretical Principles of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Bioanalysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. The fundamental principle of IDMS lies in the addition of a known amount of an isotopically enriched version of the analyte, in this case, Ceftazidime-d5, to the sample prior to any sample processing steps. This isotopically labeled compound serves as an internal standard that behaves nearly identically to the endogenous analyte (ceftazidime) throughout the entire analytical procedure, including extraction, derivatization, and ionization.

Because Ceftazidime-d5 and ceftazidime (B193861) have virtually identical physicochemical properties, they are affected in the same proportion by any sample loss or variation during the analytical process. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference due to the presence of deuterium (B1214612) atoms in Ceftazidime-d5.

The concentration of the analyte is determined by measuring the ratio of the signal intensity of the analyte to that of the isotopically labeled internal standard. This ratio is then compared to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard. By using this ratio, any variations in sample handling or instrument performance are effectively normalized, leading to highly reliable and reproducible quantitative results.

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Ceftazidime Quantification

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs like ceftazidime in biological fluids. The development and validation of these methods are critical to ensure their reliability for research and clinical applications. Ceftazidime-d5 plays a pivotal role as an internal standard in these assays.

A typical LC-MS/MS method for ceftazidime quantification involves several key steps, each requiring careful optimization. These include the preparation of the biological sample to remove interfering substances, the chromatographic separation of ceftazidime from other components in the sample, and the detection and quantification by the mass spectrometer.

Validation of the developed method is performed according to international guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include linearity, accuracy, precision, selectivity, sensitivity, and stability.

Interactive Data Table: Validation Parameters for Ceftazidime Quantification by LC-MS/MS

Biological Matrix Linearity Range (µg/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%RE) Source
Rat Plasma0.05 - 50< 9%< 9%< 8%
Human Plasma1 - 100< 15%< 15%89.5% - 108.5%
Cerebrospinal Fluid0.4 - 16< 15%< 15%89.5% - 108.5%
Sputum0.7 - 160Not ReportedNot ReportedNot Reported

Sample Preparation Techniques for Complex Biological Matrices (e.g., plasma, cerebrospinal fluid, sputum, cell lysates)

The goal of sample preparation is to extract ceftazidime from the complex biological matrix and remove proteins and other potential interferences that could affect the LC-MS/MS analysis. The choice of technique depends on the nature of the matrix and the desired level of cleanliness.

Protein precipitation is a straightforward and widely used technique for the rapid removal of proteins from biological samples like plasma and serum. This method involves the addition of an organic solvent, such as acetonitrile or methanol, or an acid, like trichloroacetic acid, to the sample. The precipitating agent denatures the proteins, causing them to aggregate and fall out of solution. After centrifugation, the clear supernatant containing the analyte and the internal standard can be directly injected into the LC-MS/MS system or further processed.

While simple and fast, protein precipitation may not remove all matrix components, which can lead to ion suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect. The use of an isotopically labeled internal standard like Ceftazidime-d5 is essential to compensate for these effects.

Solid-phase extraction (SPE) is a more selective sample preparation technique that can provide cleaner extracts compared to protein precipitation. In SPE, the sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the stationary phase while unwanted matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent.

Different types of SPE sorbents can be used, including reversed-phase (e.g., C18), normal-phase, and ion-exchange materials. The choice of sorbent and the development of the wash and elution steps are critical for achieving high recovery of the analyte and efficient removal of interferences.

Optimization of Chromatographic Separation Parameters

The chromatographic separation step is crucial for resolving ceftazidime and its internal standard from other endogenous and exogenous compounds in the sample extract. This separation is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

The choice of the stationary phase, or the column, is a critical factor in achieving the desired chromatographic separation. For the analysis of moderately polar compounds like ceftazidime, C18 columns are the most commonly used stationary phases. These columns consist of silica particles that are chemically bonded with octadecylsilane. The separation is based on the hydrophobic interactions between the analytes and the C18 stationary phase.

High Strength Silica (HSS) T3 columns are another type of reversed-phase column that has shown excellent performance for the separation of polar and non-polar compounds. The T3 bonding technology provides a balanced retention of both polar and hydrophobic molecules, often resulting in improved peak shape and resolution.

The selection between a C18 and an HSS T3 column will depend on the specific requirements of the assay, including the need to separate ceftazidime from potential interfering compounds in a particular biological matrix.

Interactive Data Table: Chromatographic Conditions for Ceftazidime Analysis

Column Type Mobile Phase A Mobile Phase B Gradient/Isocratic Flow Rate (mL/min) Source
Alltima C18 (250 x 4.6 mm, 5 µm)Phosphate (B84403) buffer (pH 3.9)AcetonitrileGradient1.3
Waters C18 (dimensions not specified)MethanolWaterIsocratic (70:30, v/v)1.0
HSS T3 (100 x 4.6 mm, 5.0 µm)Water with 0.1% formic acidAcetonitrile with 0.1% formic acidNot SpecifiedNot Specified
Mobile Phase Composition and Gradient Elution

The chromatographic separation of Ceftazidime from endogenous components in biological matrices is a critical step that relies on the careful optimization of the mobile phase and elution method. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique employed.

The mobile phase typically consists of a mixture of an aqueous component and an organic solvent. iosrphr.org Common compositions include:

Aqueous Phase: Water, often with an acidic modifier like 0.1% formic acid, which aids in the protonation of the analyte for better ionization in the mass spectrometer. researchgate.net Phosphate buffers are also used to control the pH, for instance, a solution of ammonium dihydrogen phosphate adjusted to a specific pH. nih.gov

Organic Phase: Acetonitrile is frequently chosen as the organic modifier due to its favorable elution strength and compatibility with mass spectrometry. researchgate.nettsijournals.com Methanol can also be utilized. iosrphr.org

A gradient elution program is commonly implemented. iosrphr.orgtsijournals.com This involves changing the proportional composition of the mobile phase over the course of the analytical run. Typically, the run starts with a higher percentage of the aqueous phase, and the percentage of the organic solvent (e.g., acetonitrile) is gradually increased. This technique allows for the effective elution of analytes with varying polarities, ensuring that Ceftazidime is well-resolved from matrix interferences and that the analytical column is cleaned efficiently before the next injection. The flow rate is maintained at a constant, optimized level, for example, 0.4 mL/min, to ensure reproducible retention times. researchgate.net

Mass Spectrometric Detection Parameter Optimization

Following chromatographic separation, the detection and quantification of Ceftazidime and its internal standard, Ceftazidime-d5, are performed using a tandem mass spectrometer. Optimization of the instrument's parameters is crucial for achieving high sensitivity and specificity.

Electrospray Ionization (ESI) is the most widely used ionization technique for this analysis because it is a soft ionization method suitable for polar and thermally labile molecules like Ceftazidime. icm.edu.plumd.edu

The analysis is predominantly conducted in the positive ion mode . researchgate.netnih.govcabidigitallibrary.org The molecular structure of Ceftazidime contains several nitrogen atoms within its β-lactam ring and other functional groups, which are basic sites readily protonated in the acidic mobile phase to form positively charged ions, such as the precursor ion [M+H]⁺. icm.edu.plcabidigitallibrary.org This results in a strong and stable signal. cabidigitallibrary.org

While Ceftazidime is monitored in positive mode, some methods are designed to simultaneously measure other compounds, such as the β-lactamase inhibitor Avibactam (B1665839), which may be analyzed in the negative ion mode within the same analytical run. researchgate.netnih.gov This requires the mass spectrometer to rapidly switch between positive and negative polarities during the acquisition. researchgate.net

For highly selective and sensitive quantification, tandem mass spectrometry is operated in the Multiple Reaction Monitoring (MRM) mode. nih.gov This technique involves two stages of mass filtering. In the first quadrupole (Q1), a specific precursor ion (or parent ion) is selected. This ion is then fragmented in the collision cell, and a specific product ion (or daughter ion) is selected in the third quadrupole (Q3) for detection. nih.gov This process of monitoring a specific precursor-to-product ion transition is highly specific to the target analyte. nih.gov

For Ceftazidime and its deuterated internal standard, the MRM transitions are carefully selected after optimizing collision energy to produce stable and abundant fragment ions. The precursor ion for Ceftazidime-d5 is approximately 5 atomic mass units (amu) higher than that of Ceftazidime due to the five deuterium atoms, while the fragment ion is often identical if the deuterium atoms are not on the fragmented portion of the molecule. researchgate.net

Below is a table summarizing typical MRM transitions used for the analysis of Ceftazidime and Ceftazidime-d5.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zIonization Mode
Ceftazidime547.2468.1Positive ESI
Ceftazidime-d5552.3468.1Positive ESI
Data sourced from a study on the simultaneous determination of Ceftazidime and Avibactam in human plasma and cerebrospinal fluid. researchgate.net

Comprehensive Method Validation Parameters in Accordance with Bioanalytical Guidelines

To ensure that an analytical method is reliable, reproducible, and accurate for the intended application, it must undergo a comprehensive validation process. This validation is performed in accordance with guidelines from regulatory bodies such as the FDA and EMA. rrml.rowashington.edu The use of Ceftazidime-d5 as an internal standard is integral to meeting these stringent validation requirements. nih.gov

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, and endogenous matrix components. ich.orgnih.govSpecificity is the ability to produce a signal for only the analyte of interest. washington.edu

In practice, the selectivity of the method is assessed by analyzing blank biological matrix samples (e.g., plasma) from multiple sources (typically at least six) to investigate for potential interferences at the retention time of Ceftazidime and Ceftazidime-d5. washington.edu According to bioanalytical guidelines, the response of any interfering peak in the blank matrix should not be more than 20% of the response of the analyte at the Lower Limit of Quantitation (LLOQ), and not more than 5% of the response of the internal standard. rrml.ro The use of a stable isotope-labeled internal standard like Ceftazidime-d5 is highly advantageous because it co-elutes with the analyte and experiences similar matrix effects, but is clearly distinguished by the mass spectrometer due to its different mass. nih.govresearchgate.net This allows for reliable correction of any signal suppression or enhancement caused by the biological matrix. nih.gov

The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. iosrphr.org To establish linearity, a calibration curve is constructed by analyzing a series of calibration standards prepared by spiking a blank biological matrix with known concentrations of Ceftazidime.

The calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard (Ceftazidime-d5) peak area against the nominal concentration of the analyte. A linear regression model, typically with a weighting factor (e.g., 1/x²), is applied to the data. The acceptance criteria for the calibration curve usually require that the correlation coefficient (R²) be close to 1.0. nih.govsphinxsai.com For example, a linearity study for Ceftazidime showed a correlation coefficient of 1.0000. nih.gov The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value (±20% for the LLOQ). rrml.ro

The concentration range over which the method is validated is known as the linear range, defined by the LLOQ and the Upper Limit of Quantitation (ULOQ). This range is selected based on the expected concentrations in the study samples. Various studies have established different linear ranges for Ceftazidime depending on the biological matrix and study requirements.

MatrixLinear Range for CeftazidimeSource
Human Plasma1 to 100 µg/mL researchgate.net
Human Cerebrospinal Fluid0.4 to 16 µg/mL researchgate.net
Human Plasma5 to 100 µg/mL nih.gov
Rat Plasma0.05 to 50 µg/mL nih.gov
Pharmaceutical Formulation50 to 200 µg/mL sphinxsai.com
Accuracy and Precision Determination (Intra-day and Inter-day)

The validation of an analytical method hinges on its ability to produce accurate and precise results consistently. Accuracy refers to the closeness of a measured value to a standard or known value, while precision represents the closeness of two or more measurements to each other. These parameters are typically assessed through intra-day (within the same day) and inter-day (over several days) analyses of quality control (QC) samples at various concentration levels.

In methodologies utilizing Ceftazidime-d5 as an internal standard for the simultaneous determination of ceftazidime and avibactam in human plasma and cerebrospinal fluid, robust accuracy and precision have been demonstrated. One study reported accuracy between 89.5% and 108.5% across the calibration range. researchgate.net The precision, measured by the relative standard deviation (RSD), was consistently lower than 15%, meeting the acceptance criteria for bioanalytical method validation. researchgate.net Another study quantifying the same analytes in plasma and dried blood spots (DBS) found precision to be better than 7% and accuracy to be better than 10%. nih.gov

These assessments involve analyzing multiple replicates of QC samples at low, medium, and high concentration levels. Intra-day precision is determined by analyzing these replicates on the same day, while inter-day precision is assessed by repeating the analysis on consecutive days. rsc.org The consistently low RSD values in these studies underscore the method's reproducibility and the effectiveness of Ceftazidime-d5 in correcting for analytical variability.

Table 1: Summary of Accuracy and Precision Data for Methods Using Ceftazidime-d5

Parameter Matrix Analyte(s) Finding Source
Accuracy Plasma & CSF Ceftazidime, Avibactam Between 89.5% and 108.5% researchgate.net
Precision (RSD) Plasma & CSF Ceftazidime, Avibactam < 15% researchgate.net
Accuracy Plasma & DBS Ceftazidime, Avibactam Better than 10% nih.gov
Precision (RSD) Plasma & DBS Ceftazidime, Avibactam Better than 7% nih.gov
Recovery and Matrix Effect Evaluation

When analyzing biological samples, it is crucial to evaluate the extraction recovery of the analyte and the potential for matrix effects. Extraction recovery measures the efficiency of the sample preparation process, while the matrix effect refers to the alteration of ionization efficiency by co-eluting compounds from the sample matrix. A stable isotope-labeled internal standard like Ceftazidime-d5 is ideal for compensating for these phenomena because it has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction and ionization. nih.gov

In a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for ceftazidime and avibactam, the use of Ceftazidime-d5 as an internal standard for ceftazidime demonstrated efficient and consistent extraction recovery. researchgate.net The study reported extraction recoveries for ceftazidime ranging from 81.6% to 94.9% in plasma and cerebrospinal fluid. researchgate.net Crucially, the method showed no significant matrix effects, confirming that Ceftazidime-d5 effectively tracked and corrected for any potential ionization suppression or enhancement caused by the biological matrix. researchgate.net

The matrix factor for Ceftazidime-d5 itself was found to be 93.7% in plasma and 101.7% in cerebrospinal fluid, indicating minimal impact from matrix components on its ionization. researchgate.net

Table 2: Extraction Recovery and Matrix Effect Data in a Ceftazidime Assay Using Ceftazidime-d5

Matrix Analyte Concentration (μg/mL) Matrix Factor (%) Extraction Recovery (%) Source
Plasma Ceftazidime 2 95.4 86.2 researchgate.net
Plasma Ceftazidime 80 94.8 88.3 researchgate.net
Plasma Ceftazidime-d5 N/A 93.7 96.4 researchgate.net
Cerebrospinal Fluid Ceftazidime 0.8 89.2 81.6 researchgate.net
Cerebrospinal Fluid Ceftazidime 10 92.6 94.9 researchgate.net
Cerebrospinal Fluid Ceftazidime-d5 N/A 101.7 103 researchgate.net
Analyte Stability in Research Matrices (e.g., freeze-thaw, short-term, long-term stability)

Assessing analyte stability in biological matrices under various storage and handling conditions is a critical component of method validation. This ensures that the measured concentration accurately reflects the concentration at the time of sample collection. Stability studies typically include freeze-thaw cycles, short-term (bench-top) stability at room temperature, and long-term stability under frozen conditions.

Studies have confirmed the stability of ceftazidime under conditions relevant to clinical and research sample handling. In one analysis, the measured concentrations of ceftazidime and avibactam after stability experiments were between 83.8% and 112.5% of the nominal values, indicating the analytes were stable during sample processing and storage. researchgate.net Pre-analytical stability assessments showed that ceftazidime in EDTA-anticoagulated plasma is stable for at least 6 hours at 24°C, 3 days at 4°C, and 4 days at -20°C. researchgate.net For long-term storage, samples should be kept at -80°C to ensure stability. researchgate.net

Furthermore, the stability of ceftazidime solutions (100 and 200 mg/mL) has been demonstrated for up to 91 days at -20°C, followed by 96 hours at 4°C or 8 hours at room temperature, with concentrations remaining above 90% of initial values. nih.gov This indicates robust long-term stability in a frozen state, as well as stability through thawing and processing cycles. Another study highlighted that the stability of ceftazidime was enhanced in dried blood spots (DBS) compared to plasma, extending acceptable transport times at 23°C from 6 hours to 24 hours. nih.gov

Table 3: Summary of Ceftazidime Stability in Various Matrices and Conditions

Condition Matrix Duration Stability Finding Source
Short-Term (Room Temp) Plasma 6 hours at 24°C Stable researchgate.net
Short-Term (Refrigerated) Plasma 3 days at 4°C Stable researchgate.net
Long-Term (Frozen) Plasma 4 days at -20°C Stable researchgate.net
Long-Term (Frozen) Sterile Water 91 days at -20°C Stable (>90% concentration) nih.gov
Post-Freeze Stability Sterile Water After 91 days at -20°C, stable for 96 hrs at 4°C Stable (>90% concentration) nih.gov
Freeze-Thaw & Processing Plasma & CSF Various conditions Stable (83.8% - 112.5% of nominal) researchgate.net
Transport Stability Dried Blood Spots 24 hours at 23°C Stable (Improved vs. Plasma) nih.gov

Application of Ceftazidime-d5 in Other Analytical Techniques (e.g., GC-MS)

The primary application of Ceftazidime-d5 as an internal standard is overwhelmingly in methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.netnih.govnih.gov This preference is dictated by the physicochemical properties of its parent compound, ceftazidime.

Ceftazidime is a relatively large, polar, and thermally labile molecule. These characteristics make it unsuitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS requires analytes to be volatile and thermally stable so they can be vaporized at high temperatures without degradation. Ceftazidime would decompose under the typical operating temperatures of a GC inlet. While chemical derivatization could potentially be used to increase volatility and thermal stability, such procedures add complexity and potential sources of error to the analysis.

Consequently, there is no documented application of Ceftazidime-d5 as an internal standard in GC-MS methods in the available scientific literature. LC-MS/MS is the definitive technique for the quantification of ceftazidime and related compounds in biological matrices, making it the sole domain for the application of Ceftazidime-d5.

Pharmacokinetic and Pharmacodynamic Research Applications of Ceftazidime D5 in Pre Clinical Models

Pharmacokinetic Investigations in Animal Models

The stable isotopic labeling of Ceftazidime-d5 makes it an ideal tool for pharmacokinetic studies in various animal models, enabling researchers to track the disposition of ceftazidime (B193861) with high accuracy and precision.

Pre-clinical studies in laboratory animals have extensively characterized the absorption, distribution, and excretion of ceftazidime, with Ceftazidime-d5 being essential for the quantification in these processes. Following subcutaneous or intramuscular administration in animal models, ceftazidime is readily absorbed, with peak serum concentrations occurring between 15 and 30 minutes. nih.gov Research indicates that ceftazidime is not absorbed when given orally. nih.gov

The primary route of elimination is through the kidneys, with a large proportion of the administered dose being excreted as unchanged ceftazidime in the urine. nih.gov Studies in rats have shown low biliary excretion, with only about 1.2% of a subcutaneously administered dose being recovered in the bile. nih.gov This contrasts with other cephalosporins like cefoperazone, which exhibit significantly higher biliary excretion. nih.gov

Understanding the distribution of an antibiotic into various tissues is crucial for predicting its efficacy at the site of infection. Studies utilizing quantitative methods, for which Ceftazidime-d5 is an indispensable standard, have shown that ceftazidime distributes into various body tissues. science-line.comnih.gov For instance, it has been shown to penetrate gall bladder tissues at concentrations sufficient to inhibit most pathogenic bacteria. nih.gov In dogs, ceftazidime was found to be quickly distributed to peripheral tissues. science-line.comresearchgate.net

Pharmacokinetic data for ceftazidime are often analyzed using compartmental models to describe its movement through the body. Two-compartment and three-compartment models have been successfully used to describe the plasma concentration-time profiles of ceftazidime in various species and patient populations. eur.nlnih.govliverpool.ac.uk These models, validated by accurate concentration measurements enabled by tools like Ceftazidime-d5, help in simulating drug exposure and understanding its distribution dynamics between central (blood) and peripheral (tissue) compartments. nih.gov For example, a two-compartment model was found to best fit the time-concentration data in dogs following intravenous administration, showing a clear bi-exponential decay of ceftazidime concentration over time. science-line.com

The use of Ceftazidime-d5 as an internal standard allows for the reliable determination of key pharmacokinetic parameters that define the drug's behavior in the body. The elimination half-life of ceftazidime varies across different animal species. Studies have reported serum half-life values of 21 minutes in mice, 23 minutes in rats, 48 minutes in rabbits, and approximately 60 minutes in beagle dogs and cynomolgus monkeys. nih.gov In dogs, various studies have reported the elimination half-life to be around one hour. science-line.comrxactuator.netresearchgate.net

Clearance (CL), the measure of drug elimination from the body, and the volume of distribution (Vd), which relates the amount of drug in the body to its concentration in the blood, are also critical parameters. In dogs, clearance has been reported to be rapid. science-line.comrxactuator.net The volume of distribution at steady state (Vdss) in dogs was reported as 0.189 L/kg in one study. science-line.comresearchgate.net

Below is an interactive table summarizing key pharmacokinetic parameters of ceftazidime in different animal models.

Animal ModelHalf-life (t½)Volume of Distribution (Vd)Clearance (CL)Source(s)
Mice21 minNot ReportedNot Reported nih.gov
Rats23 minNot ReportedNot Reported nih.gov
Rabbits48 minNot ReportedNot Reported nih.gov
Beagle Dogs~60 min0.189 L/kg (Vdss)0.166 - 0.176 L/h/kg nih.govscience-line.comrxactuator.net
Cynomolgus Monkeys58 minNot ReportedNot Reported nih.gov

In Vitro and In Vivo Pharmacodynamic Modeling (Excluding Clinical Outcomes)

Pharmacodynamic modeling in pre-clinical settings aims to describe the relationship between drug concentration and its pharmacological effect, in this case, the antibacterial activity.

In vitro models are frequently used to study the relationship between ceftazidime concentrations and its bactericidal effect. nih.gov Time-kill curve studies, which measure the rate of bacterial killing over time at various antibiotic concentrations, are fundamental to this analysis. These studies show that the bactericidal activity of ceftazidime is time-dependent, and the maximum killing effect is typically reached at concentrations around four times the Minimum Inhibitory Concentration (MIC). nih.gov The relationship between the drug concentration (C) and the bacterial killing rate can be described by mathematical models, such as the Hill equation or a maximum-effect (Emax) model. nih.govnih.gov These models use parameters like the maximum killing rate and the concentration at which 50% of the maximum effect is achieved (EC50) to quantify the potency and efficacy of the antibiotic. nih.gov

For beta-lactam antibiotics like ceftazidime, the most important pharmacokinetic-pharmacodynamic (PK/PD) index correlating with efficacy is the duration of time that the free drug concentration remains above the MIC during a dosing interval (%fT>MIC). researchgate.netnih.gov Pre-clinical research, including in vivo animal infection models and in vitro pharmacokinetic models, focuses on determining the %fT>MIC target required for specific antibacterial outcomes, such as a static effect (no net change in bacterial count) or a 1- to 2-log reduction in bacterial density. nih.gov

Studies using mouse infection models and in vitro simulations have shown that a %fT>MIC of 35% to 40% is needed for a static effect against certain bacteria. researchgate.netnih.gov For a more significant, 2-log10 drop in bacterial count, the required %fT>MIC increases to between 45% and 50%. nih.gov These PK/PD targets are crucial for optimizing dosing regimens in further stages of drug development. The accurate measurement of ceftazidime concentrations over time, facilitated by the use of Ceftazidime-d5, is essential for these calculations.

Pharmacokinetic-Pharmacodynamic Bridging in Pre-clinical Systems

The successful translation of antimicrobial efficacy from preclinical models to clinical settings hinges on a thorough understanding of the relationship between drug exposure (pharmacokinetics, PK) and its effect on the pathogen (pharmacodynamics, PD). This "PK/PD bridging" is a cornerstone of modern drug development, enabling the prediction of clinical outcomes based on preclinical data. In the context of ceftazidime research, the stable isotope-labeled compound, Ceftazidime-d5, plays a critical, albeit indirect, role in establishing these crucial bridges. Its primary application is as an internal standard in bioanalytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are essential for generating the precise pharmacokinetic data required for robust PK/PD modeling. informahealthcare.comresearchgate.net

By ensuring the accurate quantification of ceftazidime in biological matrices from preclinical models, Ceftazidime-d5 underpins the entire PK/PD bridging process. This accurate data allows researchers to develop mathematical models that describe the bacterial killing rate as a function of ceftazidime concentrations over time. nih.gov These models can then be used to simulate different dosing regimens and predict their effectiveness, ultimately guiding the design of clinical trials.

Preclinical in vitro infection models, such as the hollow fiber infection model, are potent tools for elucidating the pharmacodynamic interactions of antibiotics. nih.gov In studies investigating ceftazidime combinations, for instance with avibactam (B1665839) and fosfomycin (B1673569) against multidrug-resistant Escherichia coli, semi-mechanistic modeling and simulation techniques are employed to understand the synergy between the drugs. nih.gov The enhanced killing effects observed in these models can be translated from static time-kill experiments to the dynamic environment of the hollow fiber system. nih.gov The reliability of the pharmacokinetic data, and by extension the predictive power of the PK/PD models, is fundamentally dependent on the precision of the analytical methods, where Ceftazidime-d5 serves as an indispensable tool.

The ultimate goal of PK/PD bridging is to establish a link between preclinical findings and clinical outcomes. ascpt.org By integrating preclinical data on a pathogen's susceptibility and the drug's pharmacodynamics with individual patient pharmacokinetic data, researchers can predict the bacterial load over time in patients. ascpt.org Studies have shown that a significant increase in the predicted bacterial load is associated with a higher risk of clinical failure. ascpt.org This model-informed approach, which relies on high-quality preclinical data, is a crucial step towards optimizing antimicrobial therapies and combating antimicrobial resistance.

Table 1: Representative Preclinical Pharmacokinetic Parameters of Ceftazidime in Murine Infection Models

Parameter Value (Thigh Infection) Value (Lung Infection) Source
Half-life (t½) 0.28 (± 0.02) h 0.28 (± 0.02) h nih.gov
Volume of Distribution (Vd) 0.80 (± 0.14) L/kg 0.80 (± 0.14) L/kg nih.gov
Plasma Protein Binding 10% 10% nih.gov

Studies on Drug Penetration into Specific Biological Compartments in Research Models

The efficacy of an antibiotic is not only determined by its activity against a pathogen but also by its ability to reach the site of infection in sufficient concentrations. Therefore, studies on drug penetration into specific biological compartments are a critical component of preclinical research. Ceftazidime-d5 is instrumental in these investigations by enabling the precise measurement of ceftazidime concentrations in various tissues and fluids. These studies provide invaluable insights into the distribution of the drug throughout the body, helping to ensure that therapeutic concentrations are achieved where they are needed most.

A key area of interest for ceftazidime, particularly in the context of respiratory infections, is its penetration into the epithelial lining fluid (ELF) of the lungs. Preclinical studies in neutropenic murine thigh and lung infection models have been conducted to determine the pharmacokinetic profile of ceftazidime in both plasma and ELF. nih.gov These studies, which utilize robust bioanalytical methods reliant on internal standards like Ceftazidime-d5, have shown that ceftazidime penetrates into the ELF, with concentrations being approximately 4-fold lower than those in plasma. nih.gov

These preclinical findings on ceftazidime penetration into ELF are crucial for predicting its efficacy in treating lung infections. They provide the foundational data for PK/PD models that can simulate the exposure of bacteria in the lungs to the antibiotic. Furthermore, these preclinical data can be compared with data from clinical studies in healthy volunteers to assess the translatability of the findings from animal models to humans. nih.gov For instance, studies in healthy subjects have shown that ceftazidime exposure in ELF is approximately 30% of the plasma exposure, a finding that is reasonably consistent with the preclinical data. nih.gov

Table 2: Ceftazidime Penetration into Epithelial Lining Fluid (ELF) in Preclinical Murine Models

Parameter Value Source
ELF/Plasma AUC Ratio (Total Drug) 0.24 (± 0.03) nih.govnih.gov
ELF/Plasma AUC Ratio (Unbound Drug) 0.27 (± 0.03) nih.govnih.gov
ELF Protein Binding Negligible nih.gov

Elucidation of Ceftazidime Metabolism Utilizing Deuterated Standards

Identification of Metabolic Pathways in In Vitro Systems

The investigation into the metabolic pathways of a drug candidate is a fundamental step in its preclinical development. In vitro systems that mimic the metabolic environment of the liver are routinely employed for this purpose.

Liver microsomes and hepatocytes are the gold-standard in vitro tools for studying drug metabolism. dls.com Microsomes are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. dls.com Hepatocytes, being the primary cells of the liver, provide a more complete metabolic picture as they contain both Phase I and Phase II metabolic enzymes, as well as transport proteins. dls.com

In the case of Ceftazidime (B193861), studies utilizing human liver microsomes and hepatocytes have consistently shown a lack of significant metabolism. tga.gov.au This indicates that Ceftazidime is not a substrate for the major drug-metabolizing enzymes found in the liver. The primary role of deuterated standards like Ceftazidime-d5 in such studies is to serve as an internal standard for the accurate quantification of the parent compound, ensuring that the observed lack of depletion is not due to experimental variability. informahealthcare.com

Table 1: In Vitro Systems for Drug Metabolism Studies

In Vitro System Description Relevance to Ceftazidime
Liver Microsomes Subcellular fractions containing primarily Phase I (CYP) enzymes. Studies show no significant metabolism of Ceftazidime.

| Hepatocytes | Intact liver cells containing a full complement of metabolic enzymes and transporters. | Confirms the lack of significant Ceftazidime metabolism observed in microsomes. tga.gov.au |

Metabolic stability assays are designed to determine the rate at which a drug is metabolized by in vitro systems. The stability of a compound is typically expressed as its half-life (t½) or the percentage of the parent compound remaining after a specific incubation time. For Ceftazidime, these assays would be expected to demonstrate high stability, meaning the concentration of Ceftazidime would remain largely unchanged over the course of the incubation period with liver microsomes or hepatocytes. This high stability is consistent with the finding that it is not appreciably metabolized. tga.gov.au

While specific metabolic stability data for Ceftazidime-d5 is not available, its structural similarity to Ceftazidime means it would also be expected to be metabolically stable. The primary application of Ceftazidime-d5 is as an internal standard in analytical methods to accurately measure the concentration of Ceftazidime. informahealthcare.com

Characterization and Quantification of Ceftazidime Metabolites

The characterization and quantification of metabolites are essential for understanding a drug's complete disposition and identifying any potentially active or toxic byproducts. Given that Ceftazidime does not undergo significant biotransformation, the search for and characterization of metabolites in in vitro systems have not yielded any major findings. tga.gov.au

Analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) are powerful tools for detecting and identifying metabolites. In such analyses, a deuterated internal standard like Ceftazidime-d5 is invaluable. informahealthcare.com It allows for the precise quantification of the parent drug and helps to distinguish true low-level metabolites from background noise or analytical artifacts. However, for Ceftazidime, these sophisticated methods have primarily confirmed the absence of significant metabolic products.

Enzyme Kinetics and Biotransformation Studies

Enzyme kinetics studies, which determine parameters like the Michaelis-Menten constant (Km) and the maximum rate of metabolism (Vmax), are crucial for understanding the efficiency and capacity of the enzymes responsible for a drug's biotransformation.

As Ceftazidime is not significantly metabolized by hepatic enzymes, detailed enzyme kinetic studies to characterize its biotransformation are not applicable. The available evidence strongly suggests that Ceftazidime's elimination from the body is not dependent on metabolic conversion but rather on renal excretion of the unchanged drug. tga.gov.au Therefore, studies on the kinetics of Ceftazidime have focused on its pharmacokinetics in the body rather than on enzymatic biotransformation.

Mechanistic Investigations and Antimicrobial Resistance Research Facilitated by Ceftazidime D5

Molecular Interaction Studies with Target Enzymes (e.g., Penicillin-Binding Proteins)

The bactericidal effect of ceftazidime (B193861), like other β-lactam antibiotics, is achieved through the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. nih.gov Studies investigating the affinity of ceftazidime for various PBPs have elucidated its spectrum of activity. In Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, ceftazidime exhibits a primary and high affinity for PBP-3. nih.gov This specific interaction inhibits the enzyme responsible for septum formation during cell division, leading to the growth of long, filamentous cells and eventual cell lysis. nih.gov

At higher, yet still therapeutically achievable concentrations, ceftazidime also inhibits PBP-1a and PBP-1bs in these species, which are crucial for cell elongation, resulting in a more rapid lytic effect. nih.gov In the case of the Gram-positive bacterium Staphylococcus aureus, ceftazidime demonstrates a different binding profile, with high affinity for PBP-1 and PBP-2, and a lower affinity for PBP-3. nih.gov The potent antibacterial activity of ceftazidime against E. coli and P. aeruginosa is therefore attributed to its strong affinity for the essential PBP-3, combined with its ability to effectively penetrate the outer membrane. nih.gov Furthermore, modifications to PBP3 in E. coli have been shown to affect the susceptibility to ceftazidime-avibactam combinations. nih.gov

BacteriumTarget PBP(s)Primary EffectCitation(s)
Escherichia coli K12PBP-3 (primary), PBP-1a, PBP-1bsInhibition of cell division (filamentation), cell lysis nih.gov
Pseudomonas aeruginosaPBP-3 (primary), PBP-1a, PBP-1bsInhibition of cell division (filamentation), cell lysis nih.gov
Staphylococcus aureusPBP-1, PBP-2 (high affinity), PBP-3 (less affinity)Inhibition of cell wall synthesis nih.gov

Biochemical Analysis of Beta-Lactamase-Mediated Resistance Mechanisms

The primary mechanism of resistance to ceftazidime is its enzymatic degradation by β-lactamases. The combination of ceftazidime with a β-lactamase inhibitor, avibactam (B1665839), was developed to counteract this resistance. nih.govnih.gov However, the evolution of β-lactamases continues to pose a significant clinical challenge.

For example, detailed biochemical analysis of the extended-spectrum β-lactamase (ESBL) CTX-M-15 revealed that it possesses a measurable catalytic efficiency for ceftazidime, unlike the closely related CTX-M-3. nih.govscispace.com This difference, which is attributed to a single amino acid substitution (Asp-240 to Gly), allows CTX-M-15 to confer resistance to ceftazidime. nih.govscispace.com Similarly, kinetic studies on ceftazidime-hydrolyzing class D β-lactamases, such as OXA-163 and OXA-427, have been performed to characterize their interaction with both ceftazidime and inhibitors like avibactam. mdpi.com

EnzymeSubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Citation(s)
CTX-M-15Ceftazidime6501117,000 scispace.com
CTX-M-3Ceftazidime>1000-Not measurable scispace.com
OXA-163Ceftazidime>2000-- mdpi.com
OXA-427Ceftazidime310 ± 20<0.008- mdpi.com

Note: Some values are reported as ranges or thresholds in the source literature.

Structural analyses of β-lactamases provide a molecular basis for their kinetic properties. The substitution of specific amino acids in or near the active site can drastically alter an enzyme's ability to hydrolyze ceftazidime or resist inhibition. For instance, the Asp-240 to Gly substitution in CTX-M-15 is believed to be a key factor in its extended hydrolytic profile against ceftazidime. scispace.com

More recent structural investigations have focused on resistance to ceftazidime-avibactam. A study on CMY-185, a variant of the CMY-2 AmpC β-lactamase, revealed how four amino acid substitutions can lead to high-level resistance. nih.gov Crystal structures of the CMY-185-ceftazidime complex showed that the antibiotic forms a covalently bound acyl-enzyme intermediate. nih.gov A key substitution, N346Y, was shown to be a major driver of resistance by sterically hindering the binding of avibactam while simultaneously augmenting the hydrolysis of ceftazidime through significant structural changes in the enzyme's R2 loop. nih.gov Another critical area is the Ω-loop (amino acids 164-179), where mutations, such as D179Y in KPC enzymes, can increase the rate of ceftazidime hydrolysis and reduce inhibition by avibactam. nih.govfrancis-press.com

Quantitative Assessment of Intracellular Drug Concentrations in Cellular and Microbial Models

The effectiveness of an antibiotic is contingent on its ability to reach and maintain a sufficient concentration at its target site. For ceftazidime, the target PBPs are located in the periplasmic space of Gram-negative bacteria. Therefore, understanding and quantifying the periplasmic drug concentration is crucial.

Direct quantification is challenging, but innovative methods have been developed. One approach involves synthesizing fluorescent derivatives of ceftazidime to visualize and measure its accumulation in the periplasm of single bacterial cells using microspectrofluorimetry. nih.gov Such studies have demonstrated a direct correlation between the level of periplasmic accumulation and the antibiotic's antibacterial activity. nih.gov This research highlights the importance of the outer membrane as a barrier that the drug must effectively cross. nih.gov

While fluorescent derivatives are used for imaging, LC-MS/MS methods, which rely on Ceftazidime-d5 as an internal standard, are the gold standard for precise quantification. researchgate.net These highly sensitive techniques can be adapted to measure drug concentrations in fractionated bacterial components, such as periplasmic extracts or whole-cell lysates, providing the quantitative data needed to build accurate pharmacokinetic/pharmacodynamic models. nih.gov

Membrane Permeability and Efflux Pump Studies in Research Strains

Beyond enzymatic degradation, bacteria employ two other major strategies to resist ceftazidime: limiting its entry by reducing outer membrane permeability and actively expelling it from the cell via efflux pumps. researchgate.net Efflux pumps are transporter proteins that extrude a wide range of substrates, including antibiotics, from the bacterial cell, thereby reducing the intracellular drug concentration. mdpi.com

Studies have shown that the overexpression of specific efflux pumps is a significant mechanism of resistance. In P. aeruginosa, prior exposure to ceftazidime has been shown to induce the overexpression of the MexJK-OprM efflux pump, conferring resistance to other β-lactam agents. dovepress.com The MexAB-OprM system is another Resistance-Nodulation-Division (RND) family efflux pump implicated in decreased susceptibility to ceftazidime-avibactam in clinical isolates. nih.gov The contribution of efflux pumps to ceftazidime resistance can be confirmed experimentally by using efflux pump inhibitors, such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP). A significant decrease in the minimum inhibitory concentration (MIC) of ceftazidime in the presence of an inhibitor indicates that efflux is a relevant resistance mechanism. researchgate.net

Bacterial GroupIsolates with Efflux-Mediated Ceftazidime ResistanceCitation(s)
Acinetobacter spp.72.7% (16 of 22) researchgate.net
Pseudomonas spp.25.0% (3 of 12) researchgate.net
Stenotrophomonas maltophilia14.3% (3 of 21) researchgate.net
Enterobacteriaceae6.7% (1 of 15) researchgate.net

Role of Ceftazidime D5 As a Reference Standard in Pharmaceutical Analysis

Utilization in Analytical Method Development and Validation for Ceftazidime (B193861)

The development and validation of robust analytical methods are fundamental for the reliable quantification of active pharmaceutical ingredients (APIs) like Ceftazidime. Ceftazidime-d5 plays a central role as an internal standard (IS) in these processes, particularly for highly sensitive and selective LC-MS/MS methods. tandfonline.comnih.gov By closely mimicking the chemical and physical properties of the unlabeled analyte, Ceftazidime-d5 co-elutes and experiences similar ionization effects, thereby compensating for variations during sample preparation and analysis. tandfonline.com

Several studies have demonstrated the successful use of Ceftazidime-d5 in the validation of HPLC-MS/MS methods for the simultaneous determination of Ceftazidime and other compounds in biological fluids such as human plasma and cerebrospinal fluid (CSF). tandfonline.com The validation of these methods typically adheres to guidelines set by regulatory authorities and includes the assessment of parameters such as linearity, accuracy, precision, and stability. ijnrd.orgresearchgate.net

For instance, in the development of an HPLC-MS/MS method for the simultaneous determination of Ceftazidime and Avibactam (B1665839) in human plasma and CSF, Ceftazidime-d5 was used as the internal standard for Ceftazidime. tandfonline.com The method demonstrated excellent linearity over the specified concentration ranges, as detailed in the table below.

Table 1: Linearity of Ceftazidime Quantification using Ceftazidime-d5 as an Internal Standard tandfonline.com
MatrixAnalyteCalibration Range (μg/mL)Correlation Coefficient (R²)
Human PlasmaCeftazidime1 - 100> 0.99
Cerebrospinal Fluid (CSF)Ceftazidime0.4 - 16> 0.99

The accuracy and precision of such methods are also rigorously evaluated. The use of Ceftazidime-d5 ensures that these parameters meet the stringent requirements for bioanalytical method validation. The within- and between-batch precision, typically expressed as the relative standard deviation (RSD), is consistently found to be lower than 15%, with accuracy ranging between 85% and 115%. tandfonline.com

Application in Quality Control (QC) and Quality Assurance (QA) Processes

In the pharmaceutical industry, Quality Control (QC) and Quality Assurance (QA) are integral to ensuring that every batch of a drug product meets the required standards of quality, safety, and efficacy. The analytical methods validated using Ceftazidime-d5 as a reference standard are subsequently employed in routine QC testing of Ceftazidime formulations. researchgate.netslideshare.net

The reliability of QC results is paramount for batch release and for monitoring the quality of the product throughout its shelf life. By incorporating a stable isotope-labeled internal standard like Ceftazidime-d5, the analytical methods used in QC laboratories exhibit enhanced robustness and are less susceptible to variations arising from different operators, instruments, or reagent lots. This leads to more consistent and reliable data, which is crucial for making informed decisions about product quality.

Importance in Impurity Profiling and Stability Studies of Ceftazidime Formulations

Impurity profiling and stability studies are critical components of drug development and manufacturing, aimed at identifying and quantifying potential degradation products and other impurities that may affect the safety and efficacy of a pharmaceutical product. tsijournals.comjfda-online.com Stability-indicating analytical methods are developed to separate and quantify the API in the presence of its potential impurities and degradation products. ipindexing.com

Forced degradation studies are conducted under various stress conditions (e.g., acid, base, oxidation, heat, and light) to understand the degradation pathways of Ceftazidime. researchgate.netsapub.org While specific deuterated standards for each impurity are often not available, Ceftazidime-d5 is essential for the accurate quantification of the parent drug, Ceftazidime, as it degrades over time. This allows for a precise determination of the rate and extent of degradation, which is a key aspect of stability studies. sapub.orgscispace.com

The table below summarizes the typical degradation of Ceftazidime under various stress conditions, as determined by stability-indicating HPLC methods.

Table 2: Summary of Forced Degradation Studies of Ceftazidime researchgate.net
Stress ConditionDegradation Observed
Acid HydrolysisDegradation found
Base HydrolysisDegradation found
Oxidative (Peroxide)Degradation found
ThermalDegradation found
UV LightNo degradation
WaterNo degradation

The accurate quantification of the remaining Ceftazidime, facilitated by the use of Ceftazidime-d5, is crucial for establishing the shelf-life of the drug product and for setting appropriate specifications for impurities.

Traceability and Compliance with Pharmacopeial Standards (e.g., USP, EP)

Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official standards for the quality of medicines. sigmaaldrich.comusp.org These standards include monographs for APIs and finished products, which specify the analytical methods and acceptance criteria for identity, strength, quality, and purity.

By using a certified reference material like Ceftazidime-d5, laboratories can ensure that their analytical measurements are accurate and traceable to a recognized standard, which is a cornerstone of regulatory compliance and good manufacturing practices (GMP).

Emerging Research Directions and Advanced Applications of Ceftazidime D5

Integration with Systems Biology and Multi-Omics Approaches in Drug Discovery

Systems biology and multi-omics approaches are revolutionizing drug discovery by providing a holistic understanding of the complex interactions between drugs and biological systems. These methodologies, encompassing genomics, transcriptomics, proteomics, and metabolomics, generate vast datasets that require highly accurate and reproducible quantitative techniques. Ceftazidime-d5 is poised to play a pivotal role in these fields, particularly in the context of antibacterial drug resistance, a major global health concern.

Multi-omics studies investigating the mechanisms of resistance to ceftazidime (B193861), often in combination with β-lactamase inhibitors like avibactam (B1665839), are becoming increasingly common. nih.govnih.gov These studies aim to identify the molecular changes in bacteria, such as Pseudomonas aeruginosa, that lead to reduced susceptibility to the antibiotic. nih.govnih.gov In such research, proteomics and metabolomics are employed to quantify changes in protein and metabolite levels in response to drug exposure. The use of stable isotope-labeled internal standards is critical for achieving the necessary precision in these analyses. Ceftazidime-d5, with its chemical purity of 95% and isotopic enrichment of 98%, serves as an ideal internal standard for the quantification of ceftazidime in complex biological matrices. nucleosyn.com Its use in "Omics research" is specifically highlighted by manufacturers of stable isotope-labeled compounds. nucleosyn.com

By enabling the precise measurement of ceftazidime concentrations, Ceftazidime-d5 helps researchers to accurately correlate drug exposure with the observed changes in the proteome and metabolome of bacteria. This, in turn, facilitates the identification of new resistance mechanisms and potential new drug targets. The integration of pharmacokinetic data, made more robust by the use of deuterated standards, with multi-omics data allows for the development of more comprehensive systems pharmacology models. These models can simulate the effects of drugs on biological networks, predict the emergence of resistance, and guide the development of more effective therapeutic strategies.

Development of Novel Analytical Platforms for Quantitative Analysis

The accurate quantification of drugs in biological fluids is fundamental to pharmacokinetic and pharmacodynamic studies. Ceftazidime-d5 has been instrumental in the development and validation of advanced analytical platforms for this purpose, most notably high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This technique offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays.

The use of a stable isotope-labeled internal standard like Ceftazidime-d5 is crucial in HPLC-MS/MS to correct for variations in sample preparation and instrument response. A validated method for the simultaneous determination of ceftazidime and avibactam in human plasma and cerebrospinal fluid utilizes Ceftazidime-d5 for this purpose. researchgate.net In this assay, the analytes are separated using a reversed-phase column and detected by a mass spectrometer operating in multi-reaction monitoring (MRM) mode. researchgate.net The specific mass transitions monitored for ceftazidime and its deuterated internal standard are detailed in the table below.

Table 1: Mass Spectrometry Parameters for the Quantitative Analysis of Ceftazidime using Ceftazidime-d5 as an Internal Standard
CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)Reference
CeftazidimePositive547.2468.1 researchgate.net
Ceftazidime-d5Positive552.3468.1 researchgate.net

The development of such robust and validated analytical methods is essential for therapeutic drug monitoring, enabling clinicians to optimize dosing regimens for individual patients, particularly those with complicated infections. researchgate.net Furthermore, these sensitive analytical platforms are indispensable for preclinical and clinical research, providing the high-quality data needed to accurately define the pharmacokinetic profiles of new drug formulations and combinations.

Contribution to Pre-clinical Studies of Targeted Drug Delivery Systems

Targeted drug delivery systems, such as nanoparticles and microemulsions, offer the potential to improve the therapeutic index of drugs by increasing their concentration at the site of action while minimizing systemic exposure and associated side effects. nih.govjournaljpri.com Preclinical studies are essential to evaluate the in vivo performance of these novel formulations, and Ceftazidime-d5 plays a critical, albeit often implicit, role in this process.

The evaluation of a new drug delivery system involves detailed pharmacokinetic studies to determine how the formulation affects the absorption, distribution, metabolism, and excretion (ADME) of the drug. Stable isotope-labeled compounds are highly valuable in these studies for several reasons. They allow for the differentiation of the administered drug from any endogenous compounds that may interfere with the analysis. Moreover, they enable the use of techniques like the "simultaneous administration of labeled and unlabeled drug" to accurately determine bioavailability without the confounding effects of inter-individual variability. nih.gov

In the context of ceftazidime-loaded nanoparticles designed to combat antibiotic-resistant bacteria, for instance, preclinical studies in animal models are necessary to assess whether the nanoparticle formulation successfully delivers the drug to the site of infection and maintains therapeutic concentrations over time. nih.govnih.gov While the published studies on ceftazidime nanoparticles may not always explicitly state the use of Ceftazidime-d5, the principles of modern bioanalysis strongly suggest its utility. By using Ceftazidime-d5 as an internal standard in the analysis of plasma and tissue samples from these preclinical models, researchers can obtain highly accurate pharmacokinetic data. This data is crucial for understanding how the delivery system alters the drug's disposition and for making informed decisions about the formulation's potential for clinical development. The use of stable isotopes in drug metabolism and pharmacokinetic studies is a well-established practice that enhances the quality and reliability of the data generated. researchgate.net

Q & A

Basic Research Questions

Q. How does isotopic purity (90% deuterium) impact the reliability of Ceftazidime-d5 as an internal standard in pharmacokinetic studies?

  • Methodological Answer : Isotopic purity influences signal resolution in mass spectrometry. For LC-MS/MS quantification, ensure deuterated standards have minimal protium contamination to avoid isotopic interference. Validate purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) .
  • Data Handling : Use calibration curves with correction factors for isotopic impurities. For example, if 10% protium remains, adjust peak area ratios in analyte vs. internal standard calculations .

Q. What experimental parameters are critical for validating a Ceftazidime-d5-based LC-MS/MS assay?

  • Key Parameters :

  • Linearity : Test across 3–5 orders of magnitude (e.g., 1–1000 ng/mL).
  • Precision/Accuracy : Intra- and inter-day CV <15%, recovery rates 85–115% .
  • Matrix Effects : Evaluate ion suppression/enhancement using post-column infusion .
    • Documentation : Follow guidelines from Reviews in Analytical Chemistry for reproducibility: include instrument settings, column type, and mobile phase gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for Ceftazidime-d5 under varying pH conditions?

  • Contradiction Analysis :

  • Hypothesis Testing : Compare degradation kinetics in acidic (pH 3) vs. neutral (pH 7) buffers using Arrhenius plots.
  • Advanced Techniques : Employ tandem MS/MS to identify degradation byproducts (e.g., β-lactam ring cleavage) .
    • Statistical Approach : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of degradation rate differences .

Q. What pharmacokinetic models best integrate Ceftazidime-d5 data to predict drug-drug interactions?

  • Model Selection :

  • Compartmental Models : Use non-linear mixed-effects modeling (NONMEM) for population PK analysis.
  • Covariates : Include renal clearance adjustments for patients with impaired kidney function .
    • Validation : Cross-validate with in vitro microsomal studies to confirm metabolic stability predictions .

Methodological Best Practices

Q. How to design a robust stability study for Ceftazidime-d5 in biological matrices?

  • Experimental Design :

  • Storage Conditions : Test short-term (25°C, 24h), long-term (-80°C, 6 months), and freeze-thaw cycles (3 cycles).
  • Matrix Types : Include plasma, urine, and cerebrospinal fluid to assess matrix-specific degradation .
    • Documentation : Adhere to FAIR data principles: archive raw chromatograms and metadata in repositories like Chemotion .

Q. What statistical methods are recommended for analyzing batch-to-batch variability in deuterated compounds?

  • Analysis Framework :

  • Multivariate Analysis : Principal Component Analysis (PCA) to identify outlier batches.
  • Control Charts : Monitor deuterium enrichment levels using Shewhart charts with ±3σ limits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.